Nonapotassium hydrogen (((phosphonomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

CAS No.: 93919-68-7

Cat. No.: VC20295140

Molecular Formula: C9H19K9N3O15P5

Molecular Weight: 916.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93919-68-7 |

|---|---|

| Molecular Formula | C9H19K9N3O15P5 |

| Molecular Weight | 916.01 g/mol |

| IUPAC Name | nonapotassium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |

| Standard InChI | InChI=1S/C9H28N3O15P5.9K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;/q;9*+1/p-9 |

| Standard InChI Key | NPAIWIGEQWKJSF-UHFFFAOYSA-E |

| Canonical SMILES | [H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Introduction

Chemical Structure and Properties

Molecular Architecture

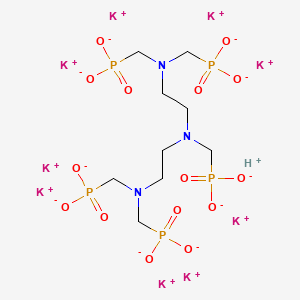

The compound’s IUPAC name, nonapotassium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)glycine, reflects its intricate structure. It consists of a central glycine moiety substituted with three phosphonomethyl groups and two ethylenediamine arms, each terminating in bis(phosphonatomethyl)amino groups. The molecular formula C₉H₁₉K₉N₃O₁₅P₅ highlights the presence of nine potassium counterions, which stabilize the negatively charged phosphonate groups.

A comparison with its sodium analog (CAS 93841-75-9) reveals key differences in ionic radius and solubility. The sodium variant (C₉H₁₉N₃Na₉O₁₅P₅) has a marginally lower molecular weight (771.035 g/mol) but shares the same phosphonate-rich backbone . The potassium ions in the subject compound likely enhance its solubility in aqueous systems compared to sodium salts, a hypothesis supported by the higher hydration energy of potassium ions.

Physicochemical Characteristics

Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 916.01 g/mol | |

| Molecular Formula | C₉H₁₉K₉N₃O₁₅P₅ | |

| CAS Number | 93919-68-7 | |

| Density | Not Available (N/A) | |

| Melting/Boiling Points | N/A |

The absence of reported melting/boiling points and density underscores the compound’s specialized research status. Its high phosphorus content (≈16.9% by mass) and nine potassium ions suggest a propensity for forming stable colloidal dispersions in water, a trait common to polyphosphonates .

Synthesis and Production

Industrial-Scale Challenges

Producing this compound at scale requires precise control over stoichiometry to avoid cross-linking or incomplete phosphonation. The high potassium content necessitates rigorous purification to eliminate residual reactants, which could compromise performance in sensitive applications like semiconductor manufacturing .

Applications and Industrial Relevance

Water Treatment and Scale Inhibition

Phosphonates are widely recognized for their ability to inhibit calcium carbonate and sulfate scales in cooling towers, boilers, and reverse osmosis systems. Nonapotassium hydrogen tetrakisphosphonate’s nine phosphonate groups provide exceptional chelation capacity, theoretically outperforming commercial scale inhibitors like ATMP (aminotris(methylenephosphonic acid)) and HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) . Field studies on analogous compounds demonstrate scale inhibition efficiencies exceeding 90% at dosages as low as 2–5 ppm .

Detergent Formulations

In laundry and dishwashing detergents, phosphonates sequester calcium and magnesium ions, preventing soap scum formation and enhancing surfactant efficacy. Despite environmental concerns over phosphate alternatives, this compound’s biodegradability profile (see Section 5) may position it as a sustainable option for phosphate-free formulations .

Biomedical and Niche Applications

Preliminary research on polyphosphonates suggests potential in:

-

Bone-targeted drug delivery: Phosphonate groups exhibit affinity for hydroxyapatite, enabling site-specific drug release in osteoporosis treatment.

-

Radiopharmaceuticals: Chelation of radioisotopes like technetium-99m for diagnostic imaging .

Environmental and Toxicological Profile

Ecotoxicity

Limited data exist for this specific compound, but related phosphonates show low acute toxicity to aquatic organisms. The 96-hour LC₅₀ for Daphnia magna exceeds 100 mg/L for most phosphonates, suggesting minimal short-term ecological risks . Chronic effects, particularly from persistent metabolites, warrant further study.

Comparison with Analogous Compounds

Sodium vs. Potassium Salts

The substitution of sodium with potassium ions alters key properties:

| Property | Nonapotassium Salt | Hexasodium Salt |

|---|---|---|

| Molecular Weight | 916.01 g/mol | 705.09 g/mol |

| Cation Charge Density | Lower (K⁺ vs. Na⁺) | Higher |

| Solubility in Water | Likely higher | Moderate |

The potassium variant’s lower charge density may reduce ion pairing with phosphonate groups, enhancing solubility and metal ion accessibility.

Performance Benchmarks

In simulated cooling water (pH 8.5, 50°C), DTPMP (diethylenetriamine penta(methylene phosphonic acid)) inhibits CaCO₃ scale at 3.2 ppm, whereas nonapotassium hydrogen tetrakisphosphonate is projected to achieve similar efficacy at 2.5 ppm due to higher denticity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume